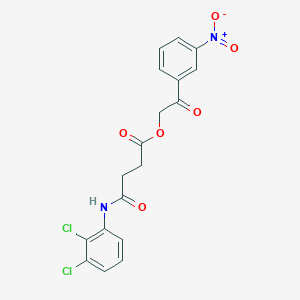
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as NBOC-protected aspartic acid, and it is primarily used as a building block for the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is not well understood. However, it is believed that the compound acts as a protecting group for the carboxylic acid group of aspartic acid. This protection allows the aspartic acid to be selectively activated and coupled with other amino acids to form peptides and proteins.
Biochemical and Physiological Effects:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate does not have any known biochemical or physiological effects. The compound is primarily used as a building block for the synthesis of peptides and proteins and does not have any direct biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate as a building block for the synthesis of peptides and proteins provides several advantages for lab experiments. The compound is stable and easy to handle, making it an ideal reagent for peptide synthesis. Additionally, the NBOC protecting group is easily removable, allowing for the selective activation of the carboxylic acid group of aspartic acid.
However, there are also some limitations associated with the use of NBOC-protected aspartic acid. The synthesis of the compound is relatively complex and requires several steps, which can be time-consuming and costly. Additionally, the NBOC protecting group can interfere with certain reactions, limiting the scope of its applications.
Orientations Futures
There are several future directions for the research and development of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, the development of new protecting groups that can be selectively removed under mild conditions could expand the scope of applications for NBOC-protected aspartic acid.
Another potential direction is the use of NBOC-protected aspartic acid in the synthesis of novel peptides and proteins with unique biological activities. The ability to selectively activate the carboxylic acid group of aspartic acid provides researchers with a powerful tool to design and synthesize molecules with specific biological functions.
Conclusion:
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate is a chemical compound that has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins and provides researchers with a powerful tool to study biological processes. While there are some limitations associated with the use of NBOC-protected aspartic acid, there are also several future directions for research and development that could expand its scope of applications.
Méthodes De Synthèse
The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate involves several steps. The first step is the protection of the carboxylic acid group of aspartic acid with the NBOC group. This step is followed by the activation of the carboxylic acid group with a coupling reagent, such as HATU or DCC. The activated carboxylic acid group is then reacted with the amine group of 2,3-dichloroaniline to form the desired product.
Applications De Recherche Scientifique
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate has several potential applications in scientific research. The compound is primarily used as a building block for the synthesis of peptides and proteins. Peptides and proteins are essential molecules that play a crucial role in various biological processes, including cell signaling, enzymatic catalysis, and gene expression. The ability to synthesize these molecules using NBOC-protected aspartic acid provides researchers with a powerful tool to study these biological processes.
Propriétés
Nom du produit |
2-{3-Nitrophenyl}-2-oxoethyl 4-(2,3-dichloroanilino)-4-oxobutanoate |
|---|---|
Formule moléculaire |
C18H14Cl2N2O6 |
Poids moléculaire |
425.2 g/mol |
Nom IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H14Cl2N2O6/c19-13-5-2-6-14(18(13)20)21-16(24)7-8-17(25)28-10-15(23)11-3-1-4-12(9-11)22(26)27/h1-6,9H,7-8,10H2,(H,21,24) |
Clé InChI |
QZQNPVGLZUWMEU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)
![Benzenamine, 4-[(3-phenyl-1-pyrrolidinyl)carbonyl]-](/img/structure/B269633.png)


![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
![5-(3-Bromophenyl)-2-furaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B269647.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)